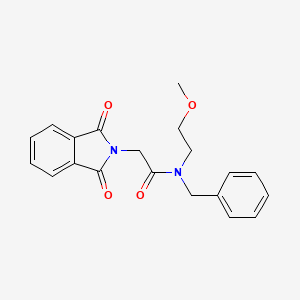
N-(3-fluorophenyl)-2-(2-iodoanilino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FIIN-2 is a small molecule inhibitor that specifically targets the oncogenic protein FGFR1. FGFR1 is a receptor tyrosine kinase that is overexpressed in various types of cancer, including breast, lung, and gastric cancer. By inhibiting FGFR1, FIIN-2 has the potential to suppress tumor growth and metastasis, making it a promising candidate for cancer therapy.
Mecanismo De Acción
FIIN-2 works by binding to the ATP-binding pocket of FGFR1, thereby inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. By targeting FGFR1, FIIN-2 specifically targets cancer cells that overexpress FGFR1, while sparing normal cells that do not express high levels of this protein.
Biochemical and Physiological Effects:
FIIN-2 has been shown to have a range of biochemical and physiological effects. In addition to inhibiting FGFR1 activity, FIIN-2 has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using FIIN-2 in lab experiments is its specificity for FGFR1. This allows researchers to selectively target cancer cells that overexpress FGFR1, while minimizing off-target effects. However, one limitation of FIIN-2 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on FIIN-2. One area of focus is the development of more potent and selective FGFR1 inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to FGFR1 inhibition. Additionally, there is ongoing research on the combination of FIIN-2 with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
In conclusion, FIIN-2 is a promising small molecule inhibitor that has the potential to be used as a therapeutic agent for various types of cancer. Its specificity for FGFR1 makes it an attractive candidate for cancer therapy, and its biochemical and physiological effects have been extensively studied. While there are some limitations to its use in lab experiments, ongoing research is focused on improving its efficacy and identifying new applications for this compound.
Métodos De Síntesis
The synthesis of FIIN-2 involves a multi-step process that begins with the reaction of 3-fluoroaniline and 2-iodoaniline to form 3-fluoro-N-(2-iodophenyl)aniline. This intermediate is then reacted with ethyl chloroacetate to form N-(3-fluorophenyl)-2-(2-iodoanilino)acetamide, which is the final product. The synthesis of FIIN-2 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
FIIN-2 has been extensively studied in preclinical models of cancer, where it has shown promising results. In a study published in Cancer Research, FIIN-2 was found to inhibit the growth of breast cancer cells both in vitro and in vivo. Another study published in Molecular Cancer Therapeutics demonstrated that FIIN-2 could sensitize lung cancer cells to chemotherapy. These findings suggest that FIIN-2 could be used as a potential therapeutic agent for various types of cancer.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-(2-iodoanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FIN2O/c15-10-4-3-5-11(8-10)18-14(19)9-17-13-7-2-1-6-12(13)16/h1-8,17H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIZLRDYYNYKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)NC2=CC(=CC=C2)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)




![2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)
![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)

![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)